Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate
Brand Name: Vulcanchem
CAS No.: 94291-92-6
VCID: VC17018012
InChI: InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20(22(25)26)18-19-30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);/q;+1/p-1
SMILES:
Molecular Formula: C22H42NNaO6S
Molecular Weight: 471.6 g/mol

Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate

CAS No.: 94291-92-6

Cat. No.: VC17018012

Molecular Formula: C22H42NNaO6S

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

Sodium hydrogen 2-((1-oxooctadecyl)amino)-4-sulphonatobutyrate - 94291-92-6

Specification

CAS No. 94291-92-6
Molecular Formula C22H42NNaO6S
Molecular Weight 471.6 g/mol
IUPAC Name sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate
Standard InChI InChI=1S/C22H43NO6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20(22(25)26)18-19-30(27,28)29;/h20H,2-19H2,1H3,(H,23,24)(H,25,26)(H,27,28,29);/q;+1/p-1
Standard InChI Key XDIZPRWNZSWAQP-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+]

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, sodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate, delineates its structure:

  • An octadecanoyl group (C17H35CO\text{C}_{17}\text{H}_{35}\text{CO}) forms an amide bond with the amino group of a modified butyric acid.

  • The butyrate backbone is substituted with a sulfonate group (SO3-\text{SO}_3^-) at the first carbon and a sodium counterion for charge balance .

The SMILES notation CCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+]\text{CCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+]} further clarifies the connectivity, highlighting the 18-carbon fatty acid chain and sulfonate placement.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number94291-92-6
Molecular FormulaC22H42NNaO6S\text{C}_{22}\text{H}_{42}\text{NNaO}_6\text{S}
Molecular Weight471.6 g/mol
IUPAC NameSodium;4-hydroxy-3-(octadecanoylamino)-4-oxobutane-1-sulfonate
Canonical SMILESCCCCCCCCCCCCCCCCCC(=O)NC(CCS(=O)(=O)[O-])C(=O)O.[Na+]

Spectroscopic and Computational Data

The Standard InChIKey (XDIZPRWNZSWAQP-UHFFFAOYSA-M) facilitates database searches and computational modeling. While 3D conformational data are unavailable due to the compound’s flexibility and salt nature, its 2D structure confirms the amphiphilic design, with a hydrophobic octadecyl tail and hydrophilic sulfonate head .

Physicochemical Properties

Solubility and Stability

As a sodium sulfonate salt, the compound exhibits high water solubility, a trait critical for applications in aqueous systems. The octadecanoyl chain imparts limited solubility in nonpolar solvents, suggesting utility in micelle or liposome formation.

Table 2: Predicted Physicochemical Parameters

ParameterValue/DescriptionSource
LogP (Octanol-Water)6.89
Polar Surface Area (PSA)135.47 Ų
Hydrogen Bond Donors2 (amide NH, sulfonate OH)
Hydrogen Bond Acceptors6 (carbonyl O, sulfonate O, Na⁺)

Synthetic Pathways

Though synthesis details are undisclosed, analogous compounds are typically synthesized via:

  • Acylation of 2-amino-4-sulfobutanoic acid with octadecanoyl chloride.

  • Neutralization with sodium hydroxide to form the sodium salt .

Analytical Methods

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O), ~1170 cm⁻¹ (sulfonate S=O).

  • NMR: 1H^1\text{H} signals for methylene groups (δ 1.2–1.4 ppm) and amide NH (δ 7.8–8.2 ppm) .

Comparison with Analogous Compounds

Shorter-Chain Variant: Sodium Hydrogen 2-((1-Oxododecyl)Amino)-4-Sulphonatobutyrate

The dodecyl analogue (CAS: 93981-26-1) shares structural features but has a shorter 12-carbon chain, reducing its molecular weight to 387.5 g/mol .

Table 3: Structural and Property Comparison

ParameterOctadecyl Derivative (C22)Dodecyl Derivative (C16)
Molecular Weight471.6 g/mol387.5 g/mol
Chain Length18 carbons12 carbons
LogP6.895.21 (estimated)
ApplicationsPotential surfactants, drug candidatesDetergents, solubilizing agents

The longer chain enhances lipid solubility but may reduce aqueous dispersibility, illustrating the trade-off in surfactant design .

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